molecular formula C8H8O2 B1139183 4-(2-Furanyl)-3-buten-2-one CAS No. 108811-61-6

4-(2-Furanyl)-3-buten-2-one

Cat. No. B1139183
CAS RN: 108811-61-6
M. Wt: 136.14792
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-(2-Furanyl)-3-buten-2-one has been explored through various methodologies. One notable method involves the aldolic condensation reaction of furfural with acetone under alkaline conditions, optimizing factors such as molar proportion of reagents, reaction temperature, alkaline concentration, and reaction time for improved yield and quality (Chen Hong-yan, 2008). Additionally, one-pot synthesis routes have been developed, such as the transformation of 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran using K10 montmorillonite under solvent-free conditions, highlighting the efficiency and green chemistry aspects of these processes (Jie Han et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(2-Furanyl)-3-buten-2-one serves as a foundation for its reactivity and chemical properties. Detailed structural analyses, such as X-ray crystallography, have been utilized to determine the precise arrangement of atoms within the molecule, providing insights into its reactive sites and potential interactions with other chemical species. However, specific studies focusing on the crystallographic analysis of this compound were not found in the current search, indicating a potential area for further research.

Chemical Reactions and Properties

4-(2-Furanyl)-3-buten-2-one is involved in various chemical reactions, demonstrating its versatility as a chemical intermediate. It participates in the synthesis of heterocycles, including furo[3,2-c]chromen-4-ones through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhengquan Zhou et al., 2013). Additionally, it can be utilized in the synthesis of 4H-chromen-4-ones, highlighting its role in creating biologically relevant structures.

Scientific Research Applications

  • Synthesis Methodology : 4-(2-Furanyl)-3-buten-2-one can be synthesized through the condensation of furfural and acetone. An optimum condition study revealed that using a molar ratio of furfural to acetone of 1:10, a reaction temperature of 80°C, and 0.6 mol·L-1 ammonia yields a conversion rate of furfural of 91.4% and a selectivity of 72.4% for 4-(2-Furanyl)-3-buten-2-one (Lu Guanzhong, 2008).

  • Catalytic Processes : The aldol condensation of furfural and acetone over various catalysts is a promising method for producing liquid fuel intermediates, including 4-(2-Furanyl)-3-buten-2-one. This process is significant due to the current shortage of crude oil, offering a pathway to obtain fuels in the diesel and kerosene range (Z. Tišler et al., 2023).

  • Role in Fuel Production : Research indicates that the aldol condensation of furfural with acetone over basic catalysts can produce furanic adducts like 4-(2-Furanyl)-3-buten-2-one, which can be transformed into high-quality diesel fuels through further hydrogenation (Xiao Kong et al., 2021).

  • Application in Aromas : 4-(2-Furanyl)-3-buten-2-one has been used as an aroma in various products, including alcohol-free drinks, ice, candies, and gelatines. Its production valorizes the residues of sugar cane treatment, as furfural is obtained from the hydrolysis of sugar cane bagasse (N. Fakhfakh et al., 2008).

  • Versatility in Organic Synthesis : It serves as a versatile precursor for various organic reactions, contributing to the synthesis of different organic compounds and intermediates in chemical processes.

properties

IUPAC Name

(Z)-4-(furan-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKGJMYPQZODMI-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328344
Record name (Z)-4-(furan-2-yl)but-3-en-2-one
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

123.00 °C. @ 20.00 mm Hg
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(2-Furanyl)-3-buten-2-one

CAS RN

108811-61-6, 623-15-4
Record name (Z)-4-(furan-2-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328344
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Record name 4-(2-Furyl)-3-buten-2-one, predominantly cis
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Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39.5 °C
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: Why is 4-(2-Furanyl)-3-buten-2-one considered an important compound in biofuel production?

A1: 4-(2-Furanyl)-3-buten-2-one is a crucial intermediate in the production of biofuels from biomass. It is formed through the aldol condensation reaction of furfural, a platform chemical derived from biomass, and acetone. [] This compound can be further processed through hydrodeoxygenation to produce fuels. []

Q2: How can the selectivity towards 4-(2-Furanyl)-3-buten-2-one production be maximized during the aldol condensation reaction?

A2: Research suggests that utilizing a specific type of biochar catalyst can significantly enhance the selectivity of the aldol condensation reaction towards 4-(2-Furanyl)-3-buten-2-one. A biochar derived from soursop seeds, activated with MgCl2 and calcined at 700 °C, has shown promising results. [] This biochar, containing MgO nanoparticles on its surface, acts as a versatile acidic-basic catalyst. Under optimized conditions, it can achieve 100% selectivity towards 4-(2-Furanyl)-3-buten-2-one with quantitative conversions. []

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